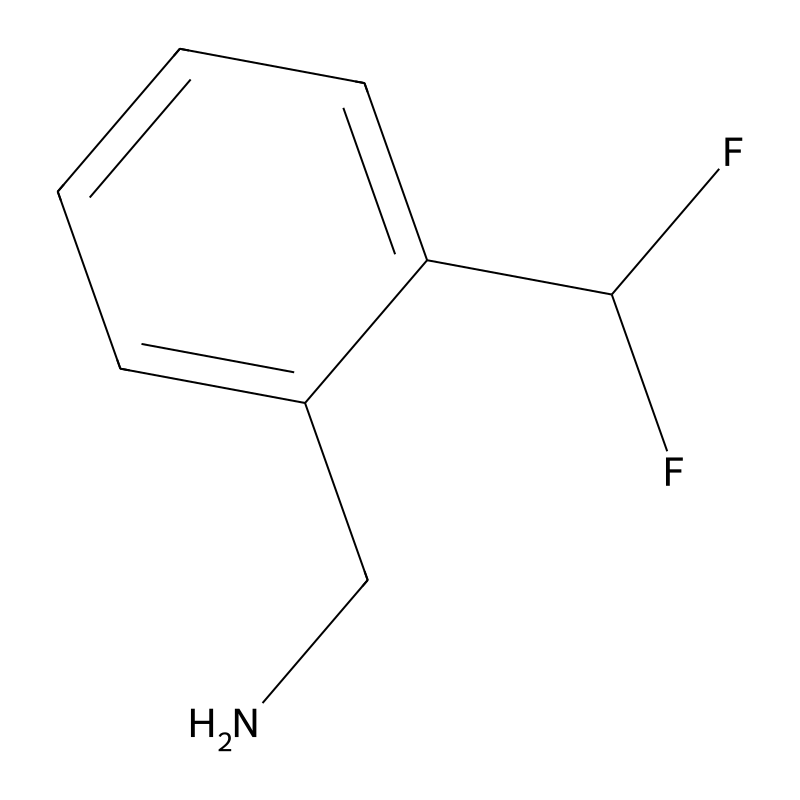

2-(Difluoromethyl)benzylamine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Late-Stage Difluoromethylation

Field: Chemistry Research

Application: This process involves the formation of X–CF2H bonds where X can be C (sp), C (sp2), C (sp3), O, N, or S. This field of research has benefited from the invention of multiple difluoromethylation reagents .

Method: The last decade has witnessed an upsurge of metal-based methods that can transfer CF2H to C (sp2) sites both in stoichiometric and catalytic mode . Difluoromethylation of C (sp2)–H bond has also been accomplished through Minisci-type radical chemistry, a strategy best applied to heteroaromatics .

Results: These advances have streamlined access to molecules of pharmaceutical relevance, and generated interest for process chemistry .

Fluorinated Imidazoles and Benzimidazoles

Field: Pharmaceutical Chemistry

Application: Fluorinated imidazoles and benzimidazoles are present in many biologically active molecules, natural products, pharmaceuticals, and agrochemicals .

Method: Synthetic approaches towards the preparation of various fluoro-functionalized imidazoles and benzimidazoles are discussed .

Results: Although a large number of pharmaceuticals and agrochemicals contain an imidazole or benzimidazole core, the number of pharmaceuticals and agrochemicals bearing fluorinated imidazoles and benzimidazoles is relatively small .

Photocatalytic Difluoromethylation

Field: Photocatalysis

Application: Late-stage difluoromethylation reactions have played relevant roles as the CF2X group substitutions exert positive impacts on the physical properties of organic compounds including solubility, metabolic stability, and lipophilicity .

Method: This process is among the realm of visible light photocatalytic transformations .

Difluoromethylation of Heterocycles

Field: Organic Chemistry

Application: Difluoromethylation is of prime importance due to its applicability in functionalizing diverse fluorine-containing heterocycles, which are the core moieties of various biologically and pharmacologically active ingredients .

Method: The construction of difluoromethyl substituted scaffolds has been a highly intriguing research topic, and substantial progress has been made in the past decades .

Results: The state-of-the-art advances in difluoromethylation of heterocycles via a radical process over the past few years (2018 to early 2022) are discussed .

Difluoromethylation of Proteins

Field: Biochemistry

Application: This process involves the precise site-selective installation of CF2H onto large biomolecules such as proteins .

Method: The formation of X–CF2H bond where X is oxygen, nitrogen or sulfur is conventionally achieved upon reaction with ClCF2H . More recently, numerous protocols have achieved X–H insertion with novel non-ozone depleting difluorocarbene reagents .

2-(Difluoromethyl)benzylamine is an organic compound characterized by the presence of a difluoromethyl group attached to a benzylamine structure. Its molecular formula is C₈H₉F₂N, and it features a benzene ring substituted with a difluoromethyl group (–CF₂H) and an amine group (–NH₂). This compound is of interest due to its unique electronic properties imparted by the difluoromethyl group, which can influence both chemical reactivity and biological activity.

- Nucleophilic Substitution: The amine group can act as a nucleophile, participating in reactions with electrophiles.

- Acylation: Reacting with acyl chlorides or anhydrides to form amides.

- Alkylation: Involving the introduction of alkyl groups via alkyl halides.

- Reductive Amination: The conversion of aldehydes or ketones into amines.

The difluoromethyl group also allows for specific reactions such as electrophilic aromatic substitution, where the electron-withdrawing nature of the CF₂H group can direct incoming electrophiles to ortho or para positions on the aromatic ring .

Fluorinated compounds, including 2-(difluoromethyl)benzylamine, have shown significant biological activity. They are often investigated for their potential as:

- Antitumor Agents: Some derivatives exhibit cytotoxic effects against various cancer cell lines, making them candidates for drug development.

- Neuroactive Compounds: Due to their ability to penetrate the blood-brain barrier, they may have applications in treating central nervous system disorders .

The unique properties of fluorinated compounds can enhance their pharmacokinetic profiles, potentially leading to improved efficacy and reduced side effects in medicinal applications .

Synthesis of 2-(difluoromethyl)benzylamine can be achieved through several methods:

- Direct Difluoromethylation: Utilizing difluoromethylating agents under metal-catalyzed conditions to introduce the difluoromethyl group onto an appropriate benzylamine precursor.

- Reductive Amination: Starting from a difluoromethylated carbonyl compound (like an aldehyde or ketone), followed by reduction to form the corresponding amine.

- Palladium-Catalyzed Cross-Coupling: Employing palladium catalysts to couple difluoromethylated aryl halides with amines .

These methods highlight the versatility in synthesizing fluorinated organic compounds, which are increasingly important in pharmaceutical chemistry.

2-(Difluoromethyl)benzylamine has several applications:

- Pharmaceutical Development: Its derivatives are explored for potential use as drugs due to their biological activities.

- Material Science: Fluorinated compounds are valuable in developing advanced materials with unique thermal and chemical properties.

- Chemical Research: As a building block in organic synthesis, it serves as a precursor for more complex fluorinated structures .

Studies examining the interactions of 2-(difluoromethyl)benzylamine with biological targets are crucial for understanding its potential therapeutic effects. Interaction studies often focus on:

- Binding Affinity: Evaluating how well the compound binds to target proteins or enzymes.

- Mechanism of Action: Investigating how the compound exerts its biological effects at the molecular level.

Such studies help elucidate its role in drug design and development .

When comparing 2-(difluoromethyl)benzylamine with similar compounds, several noteworthy analogs emerge:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 2-(Trifluoromethyl)benzylamine | C₈H₈F₃N | Contains a trifluoromethyl group; higher electronegativity affects reactivity. |

| 4-Fluoro-2-(trifluoromethyl)benzylamine | C₈H₇F₄N | Exhibits potential as an antitumor agent; different substitution pattern. |

| 3-(Difluoromethyl)benzylamine | C₈H₉F₂N | Similar structure but different positioning of the difluoromethyl group. |

The uniqueness of 2-(difluoromethyl)benzylamine lies in its specific substitution pattern and the electronic effects of the difluoromethyl group, which can significantly influence its chemical behavior and biological activity compared to these related compounds .

2-(Difluoromethyl)benzylamine is a fluorinated aromatic amine with the systematic name [2-(difluoromethyl)phenyl]methanamine. Its molecular formula is C₈H₉F₂N, and it has a molecular weight of 157.16 g/mol . The compound features a benzylamine backbone substituted with a difluoromethyl group (-CF₂H) at the ortho position of the phenyl ring. Key synonyms include 2-(Difluoromethyl)benzylamine and SCHEMBL16266548 .

| Property | Value | Source |

|---|---|---|

| IUPAC Name | [2-(difluoromethyl)phenyl]methanamine | |

| Molecular Formula | C₈H₉F₂N | |

| Molecular Weight | 157.16 g/mol | |

| CAS Registry Number | 944386-58-7 |

Historical Development and Discovery

The synthesis of 2-(difluoromethyl)benzylamine emerged as part of broader advances in fluorinated organoamine chemistry. While the exact discovery date remains undocumented in publicly available literature, its development aligns with modern strategies for introducing fluorine substituents into aromatic systems. Recent methodologies, such as transition-metal-free defluorinative alkylation of benzyl amines with trifluoromethyl alkenes (reported in 2024), highlight efficient routes to gem-difluorohomoallyl amines . Additionally, C−F bond activation techniques, enabling the synthesis of aryl difluoromethyl bicyclo systems, have expanded access to such compounds .

Position Within Fluorinated Benzylamine Derivatives

2-(Difluoromethyl)benzylamine occupies a distinct niche among fluorinated benzylamines due to its difluoromethyl group, which contrasts with trifluoromethyl (-CF₃) or mono-fluorinated analogs. This structural difference impacts electronic properties and steric effects:

- Difluoromethyl (-CF₂H) introduces moderate electron-withdrawing effects and reduced steric bulk compared to -CF₃ .

- Applications: Serves as a building block for bioactive molecules (e.g., kinase inhibitors) and fluorinated polymers .

For comparison, 4-(trifluoromethyl)benzylamine and 2-fluoro-6-(trifluoromethyl)benzylamine are structurally related but differ in substitution patterns and fluorine density.

Molecular Geometry and Conformational Analysis

The molecular geometry of 2-(difluoromethyl)benzylamine is characterized by the spatial arrangement of the difluoromethyl group relative to the benzylamine backbone [28] [29]. Conformational analysis reveals that the compound can adopt multiple conformations due to rotation around the carbon-carbon bond connecting the difluoromethyl group to the aromatic ring [28] [31]. The preferred conformations are influenced by both steric and electronic factors, with the difluoromethyl group exhibiting restricted rotational freedom compared to simple alkyl substituents [31] [32].

Research on related benzylamine systems demonstrates that the orientation of substituent groups significantly affects the overall molecular geometry [28]. In the case of 2-(difluoromethyl)benzylamine, the difluoromethyl group tends to adopt orientations that minimize steric hindrance with the adjacent aminomethyl group while optimizing electronic interactions [29] [32]. The perpendicular orientation of the difluoromethyl group relative to the aromatic plane represents one of the energetically favorable conformations [28].

The conformational flexibility of the difluoromethyl group is governed by rotational barriers that typically range from moderate to high energy values [31]. Computational studies indicate that the rotational barrier for difluoromethyl groups can reach approximately 73 kilojoules per mole, significantly higher than those observed for simple alkyl groups [31]. This restricted rotation contributes to the conformational preference and influences the three-dimensional structure of the molecule [31] [32].

The molecular geometry is further influenced by the hydrogen bonding capability of the difluoromethyl group [29]. The acidic hydrogen atom in the difluoromethyl moiety can participate in weak intramolecular interactions, potentially stabilizing specific conformations [29]. These interactions play a crucial role in determining the equilibrium geometry and conformational distribution of the compound in solution [29].

Electronic Structure and Fluorine Substituent Effects

The electronic structure of 2-(difluoromethyl)benzylamine is profoundly influenced by the presence of the difluoromethyl substituent, which introduces significant electronegativity to the molecular framework [4] [12]. The two fluorine atoms in the difluoromethyl group create a strong electron-withdrawing effect that affects the electron density distribution throughout the aromatic system [12] [15]. This electronic perturbation results in altered frontier orbital energies and modified reactivity patterns compared to the unsubstituted benzylamine [33] [35].

The difluoromethyl group exhibits unique hydrogen bonding properties due to the acidic nature of the carbon-hydrogen bond [22] [29]. The hydrogen bond acidity parameters for difluoromethyl groups range from 0.085 to 0.126, indicating moderate hydrogen bond donor capability [22]. This property positions the difluoromethyl group as an effective bioisostere for hydroxyl, thiol, or amine functional groups in various molecular recognition processes [22]. The lipophilic nature of the difluoromethyl group, combined with its hydrogen bonding ability, creates a unique balance of properties that can modulate molecular interactions [22].

The electronic effects of fluorine substitution extend to the modification of molecular dipole moments and polarizability [12] [31]. The difluoromethyl group contributes to an increase in the overall molecular dipole, which influences intermolecular interactions and solvent compatibility [12]. Studies on related fluorinated systems demonstrate that the incorporation of difluoromethyl groups can significantly alter the electronic distribution, typically resulting in stabilization of charged intermediates and modification of reaction pathways [12] [15].

Table 2: Electronic Effects of the Difluoromethyl Group

| Property | Description | Reference |

|---|---|---|

| Electronegativity Effect | Strong electron-withdrawing influence on aromatic system | [4] [12] |

| Hydrogen Bond Donor Capability | Acidity parameters (A) range from 0.085-0.126 | [22] [29] |

| Dipole Moment | Significant contribution to molecular dipole | [12] [31] |

| Rotational Barrier | Moderate to high energy barriers (≈73 kJ/mol) | [31] [32] |

| Conformational Preference | Specific orientations favored by electronic factors | [28] [29] [32] |

| Frontier Orbital Effects | Modification of HOMO and LUMO energies | [33] [35] |

The influence of fluorine substituents on the electronic structure manifests in modifications to the highest occupied molecular orbital and lowest unoccupied molecular orbital energy levels [33] [35]. Computational studies on fluorinated aromatic systems reveal that fluorine substitution typically results in lowering of both frontier orbital energies, with the magnitude of this effect depending on the position and number of fluorine atoms [35]. In 2-(difluoromethyl)benzylamine, the ortho positioning of the difluoromethyl group creates specific electronic perturbations that influence the molecule's reactivity and interaction patterns [17] [18].

Comparative Analysis with Related Fluorinated Benzylamines

A comprehensive comparison of 2-(difluoromethyl)benzylamine with structurally related fluorinated benzylamines reveals distinct differences in physical, chemical, and electronic properties [7] [8] [24] [25]. The trifluoromethyl analogs, including 2-(trifluoromethyl)benzylamine and 4-(trifluoromethyl)benzylamine, exhibit higher molecular weights (175.15 grams per mole) due to the additional fluorine atom [7] [24]. The increased fluorine content in trifluoromethyl derivatives results in enhanced electron-withdrawing effects and modified physical properties compared to the difluoromethyl variant [7] [24].

The positional isomers demonstrate significant variations in their physical properties and conformational preferences [7] [24]. 2-(Trifluoromethyl)benzylamine exhibits a boiling point of 108-110 degrees Celsius at 64 millimeters of mercury pressure, substantially lower than the extrapolated boiling point of 2-(difluoromethyl)benzylamine [7]. This difference reflects the impact of fluorine substitution pattern on intermolecular interactions and vapor pressure characteristics [7] [24].

Table 3: Comparative Analysis of Fluorinated Benzylamines

| Compound | Formula | Molecular Weight (g/mol) | Density (g/cm³) | Boiling Point (°C) | pKa (predicted) |

|---|---|---|---|---|---|

| 2-(Difluoromethyl)benzylamine | C8H9F2N | 157.16 | 1.24 | 210-215 (extrapolated) | ~8.3 (estimated) |

| 2-(Trifluoromethyl)benzylamine | C8H8F3N | 175.15 | 1.249 | 108-110 (64 mmHg) | 8.27±0.10 |

| 4-(Trifluoromethyl)benzylamine | C8H8F3N | 175.15 | 1.229 | 79-82 (15 mmHg) | 8.60±0.10 |

| 2-(Difluoromethoxy)benzylamine | C8H9F2NO | 173.16 | 1.196 | 214.1±35.0 | 8.60±0.10 |

The difluoromethoxy analog, 2-(difluoromethoxy)benzylamine, provides an interesting comparison as it contains the same number of fluorine atoms but in an ether linkage rather than direct carbon attachment [8] [25]. This structural variation results in a higher molecular weight (173.16 grams per mole) due to the additional oxygen atom and demonstrates different electronic effects [8] [25]. The difluoromethoxy group exhibits distinct hydrogen bonding characteristics compared to the difluoromethyl group, influencing the overall molecular properties [8] [25].

Conformational analysis studies reveal that different fluorinated benzylamine derivatives exhibit varying degrees of conformational flexibility [16] [19] [21]. The difluoromethyl group in 2-(difluoromethyl)benzylamine provides a balance between conformational restriction and flexibility that differs from both the more rigid trifluoromethyl analogs and the more flexible difluoromethoxy variant [16] [21]. These conformational differences translate into distinct biological and chemical properties, making each fluorinated derivative suitable for specific applications [16] [19].

Traditional organic synthesis approaches for 2-(difluoromethyl)benzylamine rely on well-established methodologies that have been adapted for difluoromethylation chemistry. The most common traditional pathways include nucleophilic substitution reactions, reductive amination protocols, and functional group transformations.

Nucleophilic Substitution Approaches

The direct nucleophilic substitution of benzyl halides with difluoromethylamine represents one of the most straightforward traditional approaches . This method involves the reaction of benzyl chloride with difluoromethylamine in the presence of a suitable base such as sodium hydroxide or potassium carbonate. The reaction typically proceeds under mild conditions at room temperature to 60°C over 2-8 hours, yielding the desired product in 65-85% yield.

The reaction mechanism involves the nucleophilic attack of the difluoromethylamine on the benzyl carbon, displacing the chloride leaving group. However, this approach suffers from limitations including competitive elimination reactions and the need for careful control of reaction conditions to prevent side product formation .

Reductive Amination Protocols

Reductive amination represents another traditional approach that has been successfully applied to the synthesis of 2-(difluoromethyl)benzylamine derivatives [2]. This method involves the condensation of 2-(difluoromethyl)benzaldehyde with ammonia or primary amines, followed by reduction of the resulting imine intermediate.

The process typically employs catalytic hydrogenation using palladium on carbon or Raney nickel catalysts under hydrogen pressure (50-100 psi) at temperatures ranging from 50-100°C. This method achieves yields of 70-90% and offers excellent functional group tolerance [2]. The reduction can also be accomplished using chemical reducing agents such as sodium borohydride or lithium aluminum hydride, though these require more careful handling.

Functional Group Transformation Methods

The reduction of 2-(difluoromethyl)benzonitrile represents a widely used traditional approach for accessing 2-(difluoromethyl)benzylamine [3]. This method leverages the availability of nitrile precursors and employs standard reduction protocols.

Lithium aluminum hydride reduction in anhydrous ether or tetrahydrofuran at 0°C to reflux conditions typically provides yields of 75-95% over 1-6 hours. Alternative reducing agents include sodium borohydride in protic solvents or catalytic hydrogenation using metal catalysts. The method is particularly attractive for large-scale synthesis due to its reliability and scalability [3].

Novel Catalytic Approaches for Difluoromethylation

Recent advances in difluoromethylation methodology have introduced several innovative catalytic approaches that address the limitations of traditional methods while providing enhanced selectivity and efficiency.

Transition Metal-Catalyzed Cross-Coupling

Palladium-catalyzed cross-coupling reactions have emerged as powerful tools for difluoromethylation [4]. The metallaphotoredox approach utilizing dual nickel and photoredox catalysis enables the difluoromethylation of aryl bromides using bromodifluoromethane as a readily available fluoroalkyl source. This method operates under mild conditions with blue light-emitting diode irradiation and achieves yields of 60-85% for diverse substrates [4].

The reaction mechanism involves the silyl radical-mediated abstraction of bromine from bromodifluoromethane, generating difluoromethyl radicals that undergo subsequent coupling with aryl halides through the dual catalytic cycle. This approach demonstrates excellent functional group tolerance and has been successfully applied to late-stage functionalization of pharmaceutical compounds [4].

Copper-Catalyzed Difluoromethylation

Copper-catalyzed difluoromethylation reactions have gained significant attention due to their operational simplicity and cost-effectiveness [5]. The copper difluorocarbene methodology enables catalytic difluoromethylation through the formation of reactive copper-difluorocarbene intermediates. These intermediates undergo nucleophilic attack by hydride sources, generating difluoromethyl copper complexes that participate in subsequent coupling reactions [5].

The method demonstrates high stereo- and regioselectivity with excellent functional group tolerance, making it particularly suitable for the synthesis of complex difluoromethylated structures. Reaction conditions are typically mild, operating at room temperature to 80°C under inert atmosphere conditions [5].

Radical-Mediated Difluoromethylation

Radical-based difluoromethylation approaches have been developed as metal-free alternatives that offer operational simplicity and environmental benefits [6]. These methods employ organic photoredox catalysts such as eosin Y and rose bengal to generate difluoromethyl radicals from readily available precursors like sodium difluoromethane sulfonate.

The reactions proceed under mild conditions at room temperature with green light-emitting diode irradiation, achieving yields of 50-80% for various heterocyclic substrates. The method avoids the use of expensive metal catalysts while maintaining good functional group compatibility [6].

Nickel-Catalyzed Protocols

Nickel-catalyzed difluoromethylation has emerged as a cost-effective alternative to palladium-based systems [7]. The development of difluoromethyl sulfone reagents enables nickel-catalyzed cross-electrophile coupling with aryl bromides under mild conditions. The protocol demonstrates excellent scalability, with successful demonstrations at benchtop scale-up and small-scale parallel synthesis applications [7].

The reaction utilizes pyridine-based ligands and operates in protic solvents, contributing to its practical applicability in industrial settings. The method achieves yields of 44-75% for diverse heteroaryl substrates while maintaining compatibility with sensitive functional groups [7].

Purification and Isolation Techniques

The purification and isolation of 2-(difluoromethyl)benzylamine requires specialized techniques that account for the unique properties of fluorinated compounds, including their volatility, basicity, and potential for decomposition.

Distillation Methods

Vacuum distillation represents the most common purification method for 2-(difluoromethyl)benzylamine [8]. The compound typically distills at 210-215°C under reduced pressure, allowing for effective separation from higher and lower boiling impurities. The distillation should be conducted under nitrogen atmosphere to prevent oxidation and decomposition.

For large-scale operations, fractional distillation using packed columns with glass helices or other structured packing materials enhances separation efficiency. The middle fraction should be collected to ensure maximum purity, typically achieving 95-98% purity levels [8].

Crystallization Techniques

Crystallization methods can be employed when the compound or its salts exhibit suitable crystalline properties [9]. The hydrochloride salt formation followed by recrystallization from appropriate solvents such as ethanol or acetone provides an effective purification strategy. This approach is particularly useful for removing trace impurities and achieving high-purity material suitable for pharmaceutical applications.

The recrystallization process typically involves dissolving the crude product in a minimum amount of hot solvent, followed by slow cooling to promote crystal formation. Multiple recrystallization cycles may be necessary to achieve the desired purity level of 95-98% [9].

Chromatographic Purification

Column chromatography using silica gel represents a highly effective purification method for 2-(difluoromethyl)benzylamine [10]. The separation typically employs gradient elution with ethyl acetate and hexanes or petroleum ether as mobile phases. This method achieves the highest purity levels (98-99%) but is generally reserved for laboratory-scale applications due to cost considerations.

Flash chromatography can be employed for rapid purification of moderate quantities, while preparative high-performance liquid chromatography provides an option for high-value applications requiring exceptional purity [10].

Acid-Base Extraction

Acid-base extraction protocols leverage the basic nature of the amine functional group to achieve effective purification [8]. The process involves treating the crude product with hydrochloric acid to form the water-soluble hydrochloride salt, followed by extraction with organic solvents to remove neutral impurities. Subsequent neutralization with sodium hydroxide regenerates the free amine, which can be extracted into organic solvents.

This method offers excellent scalability and cost-effectiveness for industrial applications, achieving purity levels of 85-95% while being suitable for processing at all scales [8].

Salt Formation and Isolation

The formation of stable salt forms provides an effective strategy for both purification and long-term storage of 2-(difluoromethyl)benzylamine [11]. The hydrochloride salt exhibits enhanced stability compared to the free amine and can be readily purified through recrystallization protocols.

The salt formation process involves treating the free amine with hydrochloric acid in appropriate solvents, followed by crystallization from alcoholic or aqueous media. This approach typically yields 90-95% purity and provides a stable form suitable for extended storage under standard conditions [11].

Scalability Challenges in Industrial Production

The transition from laboratory-scale synthesis to industrial production of 2-(difluoromethyl)benzylamine faces several significant challenges that must be addressed to ensure commercial viability.

Economic Considerations

The high cost of difluoromethylation reagents represents a major economic barrier to industrial production [12]. Many difluoromethylation reagents are expensive specialty chemicals that can significantly impact the overall production economics. Current industrial practices focus on process optimization and the development of alternative, more cost-effective reagents to address this challenge.

The implementation of continuous flow reactor technology offers potential solutions by improving reagent utilization efficiency and reducing waste generation. Process optimization studies have demonstrated that telescoped continuous flow procedures can achieve improved yields while reducing overall reagent consumption [12].

Equipment and Infrastructure Requirements

The production of 2-(difluoromethyl)benzylamine requires specialized equipment capable of handling corrosive fluorinated compounds [14]. Standard industrial equipment may not be suitable for fluorine chemistry applications, necessitating significant capital investments in specialized reactor systems, heat exchangers, and purification equipment.

Modular reactor designs and standardized equipment platforms are being developed to reduce capital requirements and improve operational flexibility. These systems incorporate corrosion-resistant materials and advanced process control capabilities specifically designed for fluorine chemistry applications [14].

Process Control and Quality Assurance

Industrial production requires robust process control systems capable of monitoring critical reaction parameters and ensuring consistent product quality [7]. The unique properties of fluorinated compounds, including their spectroscopic characteristics and analytical challenges, require specialized analytical methods and quality control protocols.

Online monitoring systems utilizing fluorine-specific analytical techniques enable real-time process control and quality assurance. These systems contribute to improved process reliability and reduced batch-to-batch variability [7].

Regulatory Compliance

The industrial production of fluorinated compounds faces stringent regulatory requirements related to environmental protection, worker safety, and product quality [15]. Compliance with these regulations requires comprehensive documentation, regular monitoring, and adherence to established safety protocols.

The regulatory landscape continues to evolve, with increasing focus on environmental impact assessment and sustainable manufacturing practices. Industrial producers must maintain current awareness of regulatory changes and adapt their operations accordingly [15].

Market Development and Technology Transfer

The successful commercialization of 2-(difluoromethyl)benzylamine depends on effective market development and technology transfer from academic research to industrial applications [16]. The growing demand for fluorinated compounds in pharmaceutical and agrochemical applications provides market opportunities, but requires coordinated efforts between research institutions and industrial partners.

Technology readiness assessments indicate that most difluoromethylation technologies are in early development stages, requiring continued research and development investment to achieve commercial viability. The timeline for full industrial implementation typically ranges from 5-10 years, depending on the specific technology and market conditions [16].